Diphosphoric acid, tetrabutyl ester
Overview
Description
Diphosphoric acid, tetrabutyl ester is an organic compound that belongs to the class of phosphate esters It is a derivative of diphosphoric acid where the hydrogen atoms are replaced by butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, tetrabutyl ester can be synthesized through esterification reactions. One common method involves the reaction of diphosphoric acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, tetrabutyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like rhodium chloride can facilitate substitution reactions
Major Products
The major products formed from these reactions include various phosphates, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphosphoric acid, tetrabutyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which diphosphoric acid, tetrabutyl ester exerts its effects involves the formation of phosphate bonds. These bonds are crucial in various biochemical processes, including energy transfer and signal transduction. The compound can act as a phosphorylation agent, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, tributyl ester
- Phosphoric acid, dibutyl ester
- Triphosphoric acid, tetrabutyl ester
Uniqueness
Diphosphoric acid, tetrabutyl ester is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity compared to other phosphate esters. Its ability to act as a versatile phosphorylation agent makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
dibutyl dibutoxyphosphoryl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7P2/c1-5-9-13-19-24(17,20-14-10-6-2)23-25(18,21-15-11-7-3)22-16-12-8-4/h5-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYHFSGFMZUISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074534 | |
Record name | Diphosphoric acid, tetrabutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1474-75-5 | |
Record name | P,P,P′,P′-Tetrabutyl (diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1474-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, tetrabutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl pyrophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphosphoric acid, tetrabutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHOSPHORIC ACID, TETRABUTYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3SBT7MYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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